N-[1-(2-Chlorobenzylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]butyramide
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Overview
Description
N-(2-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)BUTANAMIDE: is a complex organic compound characterized by the presence of a chlorophenyl group, a hexafluoropropane moiety, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chlorophenylmethylamine derivative, followed by the introduction of the hexafluoropropane group through a series of nucleophilic substitution reactions. The final step involves the coupling of the intermediate with butanamide under controlled conditions, such as specific temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)BUTANAMIDE can undergo various chemical reactions, including:
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The presence of the chlorophenyl group allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-(2-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)BUTANAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorophenyl derivatives and hexafluoropropane-containing molecules. Examples include:
N-(2-CHLOROPHENYL)METHYLAMINE: A simpler derivative with similar functional groups.
1,1,1,3,3,3-HEXAFLUOROPROPAN-2-OL: A related compound with a hydroxyl group instead of an amide.
Uniqueness
The uniqueness of N-(2-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)BUTANAMIDE lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the chlorophenyl and hexafluoropropane moieties allows for diverse reactivity and interactions with biological targets, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C14H15ClF6N2O |
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Molecular Weight |
376.72 g/mol |
IUPAC Name |
N-[2-[(2-chlorophenyl)methylamino]-1,1,1,3,3,3-hexafluoropropan-2-yl]butanamide |
InChI |
InChI=1S/C14H15ClF6N2O/c1-2-5-11(24)23-12(13(16,17)18,14(19,20)21)22-8-9-6-3-4-7-10(9)15/h3-4,6-7,22H,2,5,8H2,1H3,(H,23,24) |
InChI Key |
YCSSOYYOQYCFAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C(F)(F)F)(C(F)(F)F)NCC1=CC=CC=C1Cl |
Origin of Product |
United States |
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